

A Technical Guide to Physiological Concentrations of Intracellular cGAMP

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Compound of Interest

Compound Name: *Cgamp*

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Introduction

Cyclic GMP-AMP (**cGAMP**) is a critical second messenger in the innate immune system, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[1][2] Intracellular **cGAMP** binds to and activates the Stimulator of Interferon Genes (STING), triggering a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[3][4] This pathway is fundamental to host defense against pathogens and is also implicated in autoimmune diseases and cancer.[5][6] Understanding the physiological concentrations of intracellular **cGAMP** is paramount for elucidating the dynamics of the cGAS-STING pathway and for the development of novel therapeutics targeting this axis. This technical guide provides a comprehensive overview of the reported physiological concentrations of intracellular **cGAMP**, detailed experimental protocols for its quantification, and a visual representation of the associated signaling pathway.

Data Presentation: Intracellular cGAMP Concentrations

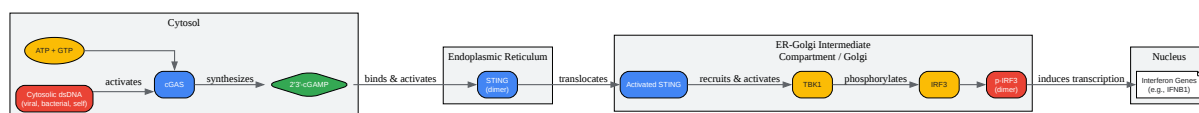
The concentration of intracellular **cGAMP** can vary significantly depending on the cell type, the nature of the stimulus, and the cellular context. Basal levels are typically low, while stimulation with cytosolic DNA or other triggers can lead to a substantial increase. The following table summarizes quantitative data from various studies.

Cell Line/Type	Condition	Intracellular cGAMP Concentration	Measurement Method	Reference
293T cGAS ENPP1-/-	Basal (unstimulated)	Low micromolar	LC-MS/MS	[2]
4T1-luc (murine breast cancer)	Basal (unstimulated)	~40 nM (estimated)	LC-MS/MS	[2] [7]
MC38 (murine colon adenocarcinoma)	Basal (unstimulated)	Below limit of detection (~40 nM)	LC-MS/MS	[2]
E0771 (murine breast cancer)	Basal (unstimulated)	Below limit of detection (~40 nM)	LC-MS/MS	[2] [7]
Panc02 (murine pancreatic cancer)	Basal (unstimulated)	Below limit of detection (~40 nM)	LC-MS/MS	[2] [7]
NMuMG (murine mammary gland)	Basal (unstimulated)	Below limit of detection (~40 nM)	LC-MS/MS	[2] [7]
Human PBMCs	Basal (unstimulated)	Low	LC-MS/MS	[2]
293T cGAS ENPP1-/-	Transfected with pcDNA6	Increased	LC-MS/MS	[2]
Mouse Embryonic Fibroblasts (MEFs)	Transfected with dsDNA	Detectable increase	ELISA	[8]
THP-1 (human monocytic cell line)	Stimulated with STING agonist	Dose-dependent increase	ELISA	[8]

BMMs (Bone Marrow-Derived Macrophages)	Transfected with calf thymus DNA	Significant increase	ELISA	[9]
A549 (human lung carcinoma)	Transfected with calf thymus DNA	Significant increase	ELISA	[9]

Mandatory Visualization

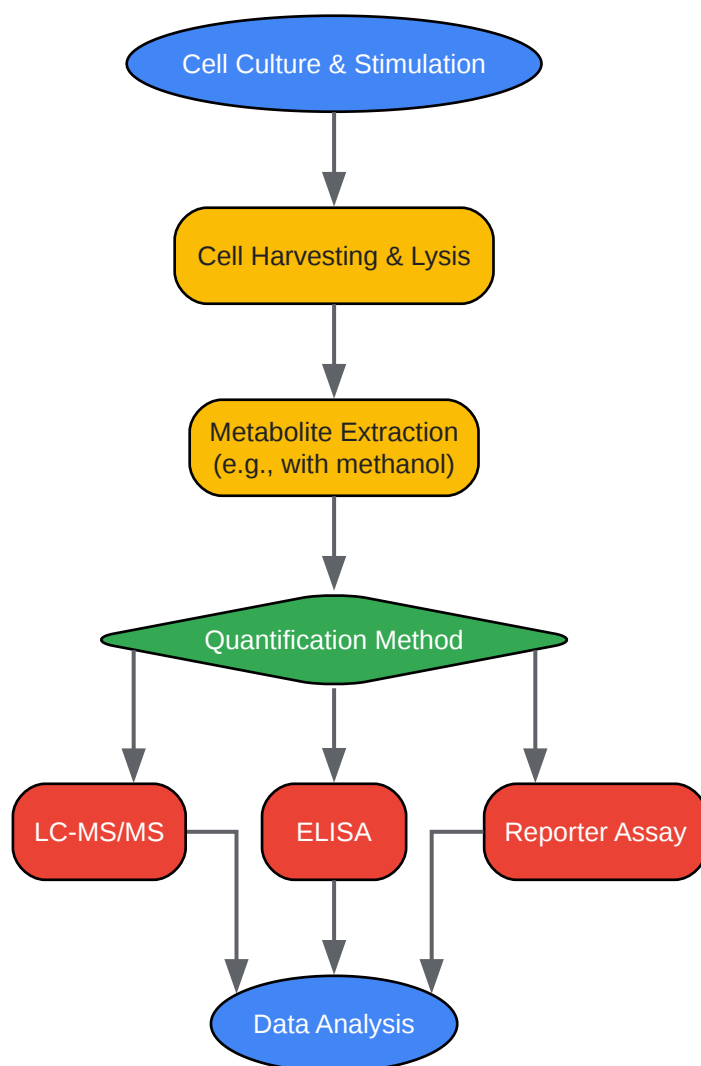
cGAS-STING Signaling Pathway



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Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the synthesis of **cGAMP**.

Experimental Workflow for Intracellular cGAMP Quantification



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Caption: A generalized workflow for the quantification of intracellular **cGAMP** from cultured cells.

Experimental Protocols

Accurate quantification of intracellular **cGAMP** is crucial for studying the cGAS-STING pathway. The following are detailed methodologies for key experiments.

Cell Culture and Stimulation

This protocol describes the general procedure for culturing cells and stimulating **cGAMP** production. Specific conditions will vary based on the cell line and experimental goals.

Materials:

- Cells of interest (e.g., 293T, THP-1, MEFs)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Stimulating agent (e.g., herring testis DNA, ISD90, 2'3'-**cGAMP**)
- Transfection reagent (e.g., Lipofectamine 3000)
- Opti-MEM reduced-serum medium

Procedure:

- Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well or 24-well plate) to achieve 60-70% confluency on the day of stimulation.[\[10\]](#)
- Stimulation:
 - For adherent cells, replace the culture medium with fresh medium prior to stimulation.
 - For stimulation via transfection, prepare the DNA-lipid complex according to the manufacturer's protocol. For example, for a single well in a 24-well plate, mix 2.5 µg of ISD90 with P3000 reagent in Opti-MEM, then combine with a Lipofectamine 3000-Opti-MEM mixture.[\[11\]](#)
 - Add the stimulation agent to the cells and incubate for the desired time (e.g., 4-16 hours).[\[8\]](#)[\[10\]](#) Include an unstimulated control group.

Sample Preparation for cGAMP Measurement

This protocol details the extraction of intracellular metabolites, including **cGAMP**, from cultured cells.

Materials:

- Ice-cold PBS
- Pre-chilled (-80°C) 80% methanol
- Cell scraper
- Microcentrifuge tubes
- Centrifuge capable of 4°C and >15,000 x g
- Lyophilizer or vacuum concentrator

Procedure:

- Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Extraction: Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).[\[12\]](#)
- Harvesting: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Centrifugation: Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet cell debris.
- Collection: Transfer the supernatant containing the metabolites to a new tube.
- Drying: Dry the extracts using a lyophilizer or vacuum concentrator. The dried extracts can be stored at -80°C.

Quantification of cGAMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of **cGAMP**.

Materials:

- Dried cell extracts
- **cGAMP** analytical standard
- Isotopically labeled internal standard (e.g., $^{13}\text{C}_{10}$, $^{15}\text{N}_5$ -2'3'-**cGAMP**)

- Mobile phase A: Water with 0.1% formic acid
- Mobile phase B: Acetonitrile with 0.1% formic acid
- Reversed-phase C18 column
- LC-MS/MS system

Procedure:

- Sample Reconstitution: Reconstitute the dried cell extracts in a small volume of mobile phase A.[\[12\]](#) Spike in the isotopically labeled internal standard.
- Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient of mobile phase A and B to separate **cGAMP** from other metabolites. The specific gradient will need to be optimized for the system.
- Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[\[13\]](#)
 - Select precursor and unique fragment ions for both unlabeled and labeled **cGAMP**. For 2'3'-**cGAMP**, a precursor ion of m/z 675.1 and a fragment ion of m/z 476.01 can be used.[\[13\]](#)
- Quantification: Create a standard curve using known concentrations of the **cGAMP** analytical standard.[\[14\]](#) Determine the concentration of **cGAMP** in the samples by comparing the ratio of the peak areas of the unlabeled **cGAMP** to the isotopically labeled internal standard against the standard curve.[\[15\]](#)

Quantification of cGAMP by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for **cGAMP** quantification.

Materials:

- Commercial 2'3'-**cGAMP** ELISA kit (containing antibody-coated plate, HRP-conjugated **cGAMP**, standards, buffers, etc.)

- Cell lysates (prepared as described above, but reconstituted in the assay buffer provided in the kit)
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Standard Preparation: Prepare a serial dilution of the **cGAMP** standard provided in the kit. [\[16\]](#)
- Assay Procedure (Competitive ELISA):
 - Add standards and reconstituted cell lysates to the appropriate wells of the antibody-coated plate.[\[8\]](#)
 - Add the HRP-conjugated **cGAMP** to each well. This will compete with the **cGAMP** in the sample for binding to the antibody.[\[8\]](#)
 - Incubate as specified in the kit manual (e.g., 1-2 hours at room temperature).
 - Wash the plate to remove unbound reagents.
 - Add the substrate solution and incubate until color develops.
 - Add the stop solution.
- Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of **cGAMP** in the sample.[\[8\]](#)
- Quantification: Calculate the **cGAMP** concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals working on the cGAS-STING pathway. The provided data on physiological intracellular **cGAMP** concentrations, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows offer a solid foundation

for designing and executing experiments in this rapidly evolving field. Accurate measurement of intracellular **cGAMP** is critical for advancing our understanding of innate immunity and for the development of novel immunomodulatory therapies.

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